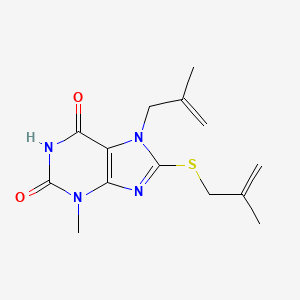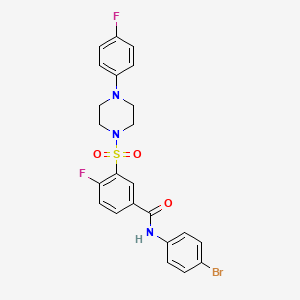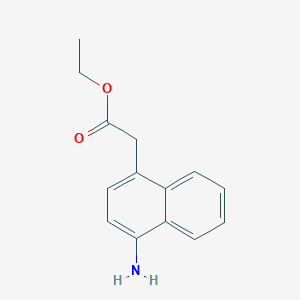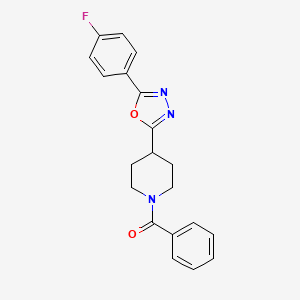
3-Methyl-7-(2-methylprop-2-enyl)-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-7-(2-methylprop-2-enyl)-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione, also known as MTA, is a purine analog that has been widely used in scientific research due to its unique properties. MTA has been shown to have a variety of biological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. In
Wirkmechanismus
The mechanism of action of 3-Methyl-7-(2-methylprop-2-enyl)-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione is not fully understood, but it is believed to involve the inhibition of S-adenosylhomocysteine hydrolase (SAHH), an enzyme involved in the metabolism of adenosine. By inhibiting SAHH, this compound leads to an accumulation of adenosine and S-adenosylhomocysteine (SAH), which can have a variety of biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of gene expression, the inhibition of cell proliferation, and the induction of apoptosis. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Methyl-7-(2-methylprop-2-enyl)-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione in lab experiments is its unique properties, which make it a useful tool for studying a variety of biological processes. However, this compound can be difficult to synthesize and purify, which can limit its use in some experiments. Additionally, this compound can have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for 3-Methyl-7-(2-methylprop-2-enyl)-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione research, including the development of more efficient synthesis methods, the identification of new biological targets, and the evaluation of this compound in preclinical and clinical trials. Additionally, the development of new analogs of this compound could lead to the discovery of novel compounds with improved biological properties.
Synthesemethoden
3-Methyl-7-(2-methylprop-2-enyl)-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione can be synthesized through a multi-step process that involves the reaction of 2,6-diaminopurine with 2-methylthioacetaldehyde followed by oxidation and alkylation. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Methyl-7-(2-methylprop-2-enyl)-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione has been used in a variety of scientific research applications, including cancer research, immunology, and virology. In cancer research, this compound has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. In immunology, this compound has been shown to modulate the immune response and reduce inflammation. In virology, this compound has been shown to inhibit the replication of several viruses, including HIV and herpes simplex virus.
Eigenschaften
IUPAC Name |
3-methyl-7-(2-methylprop-2-enyl)-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-8(2)6-18-10-11(15-14(18)21-7-9(3)4)17(5)13(20)16-12(10)19/h1,3,6-7H2,2,4-5H3,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMSHBYPCHLHDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCC(=C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)morpholine-4-carboxamide](/img/structure/B3002390.png)


![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-methyl-N-phenylbenzamide](/img/structure/B3002396.png)
![N-Benzyl-4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B3002397.png)
![N-[[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B3002398.png)

![3-[(3-methyl-1H-pyrazol-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B3002401.png)
![1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B3002402.png)
![N'-(3,4-Dimethylphenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B3002403.png)
![1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B3002404.png)
![2-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3002405.png)
![2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3002406.png)